1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-methoxyphenethyl)urea
Description
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative featuring a 1,1-dioxidoisothiazolidine moiety and two methoxy-substituted aromatic rings. The compound’s structure combines a sulfone-containing heterocycle (isothiazolidinone dioxide) with a urea linker, which is often associated with hydrogen-bonding interactions critical for biological activity.
Properties
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-27-17-7-4-15(5-8-17)10-11-21-20(24)22-18-14-16(6-9-19(18)28-2)23-12-3-13-29(23,25)26/h4-9,14H,3,10-13H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMIOECCGDACCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural differences and reported activities of related urea derivatives:
Pharmacological and Mechanistic Insights
- Sulfone-Containing Analogues: The 1,1-dioxidoisothiazolidine group in the target compound and analogs may enhance metabolic stability or binding affinity through sulfone-mediated hydrogen bonding or electrostatic interactions.
- Methoxy Substituents : The 4-methoxyphenethyl group in the target compound is structurally similar to 4-methoxyaniline derivatives in and , which may influence solubility or receptor selectivity.
Preparation Methods
Carbonyldiimidazole (CDI)-Mediated Urea Coupling
This method, adapted from unsymmetrical urea syntheses, involves a two-step coupling strategy:
Step 1: Formation of Carbonylimidazolide Intermediate
4-Methoxyphenethylamine (1 equiv) is reacted with carbonyldiimidazole (CDI, 1.2 equiv) in anhydrous dichloromethane at 0°C. The intermediate is isolated via filtration and washed with cold hexane to remove excess CDI.
Step 2: Nucleophilic Attack by 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-Methoxyaniline
The carbonylimidazolide is treated with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline (1.2 equiv) at room temperature for 12 hours. The urea product precipitates upon addition of ice water and is recrystallized from ethyl acetate/hexane (1:3 v/v).
Key Data:
Hofmann Rearrangement Approach
A modified Hofmann rearrangement, as reported for primary ureas, enables urea formation from amides:
Procedure:
- 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxybenzamide (1 equiv) is treated with phenyliodine diacetate (PIDA, 2 equiv) and ammonium carbamate (1.5 equiv) in trifluoroethanol at 0°C.
- After 9 hours, 4-methoxyphenethylamine (1.2 equiv) is added, and the mixture is stirred for 12 hours at room temperature.
Advantages:
Sodium Alcoholate-Catalyzed Isothiazolidine Synthesis
The 1,1-dioxidoisothiazolidine moiety is synthesized via a sodium methylate-catalyzed reaction:
Procedure:
- 3,3'-Dimethyl dithiodipropionate (1 equiv) is treated with sodium methylate (0.1 equiv) in methanol at 0°C.
- Monomethylamine gas is introduced, yielding N,N'-dimethyl-3,3'-dithiodipropionamide after filtration and washing.
- Oxidation with hydrogen peroxide (30% v/v) affords the 1,1-dioxidoisothiazolidine ring.
Key Data:
Purification and Optimization
Chromatographic Techniques
- Gradient Elution: Silica gel chromatography with petroleum ether/ethyl acetate (90:10 → 60:40) resolves urea derivatives from thiourea byproducts.
- Recrystallization: Ethyl acetate/hexane mixtures (1:4 v/v) yield crystals with >99% enantiomeric excess.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Methods
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